(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide
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Overview
Description
(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is a complex organic compound with a unique structure that combines a quinoline moiety with a benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide typically involves multiple steps. The process begins with the preparation of the quinoline and benzothiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
Scientific Research Applications
(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of (2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylquinolinium iodide: Similar in structure but lacks the benzothiazole moiety.
Quinolin-2(1H)-ones: Share the quinoline core but differ in the attached functional groups and overall structure.
Uniqueness
(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is unique due to its combination of quinoline and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C26H29IN2S |
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Molecular Weight |
528.5 g/mol |
IUPAC Name |
(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C26H29N2S.HI/c1-3-4-5-10-19-28-24-15-8-9-16-25(24)29-26(28)17-11-12-21-18-20-27(2)23-14-7-6-13-22(21)23;/h6-9,11-18,20H,3-5,10,19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OWSQSKXVQRAHFT-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)C.[I-] |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)C.[I-] |
Origin of Product |
United States |
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